2-[(2-Carboxyethyl)sulfanyl]nicotinic acid
Overview
Description
“2-[(2-Carboxyethyl)sulfanyl]nicotinic acid” is a chemical compound with the CAS Number: 286472-02-4 . It has a molecular weight of 227.24 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9NO4S/c11-7(12)3-5-15-8-6(9(13)14)2-1-4-10-8/h1-2,4H,3,5H2,(H,11,12)(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
As mentioned earlier, “this compound” may be used in the control of the chain growth of free radical polymerization . This suggests that it can participate in reactions involving acrylates, acrylamides, styrenes, methacrylates, and methacrylamides .Physical and Chemical Properties Analysis
The melting point of “this compound” is between 203-205°C . Its molecular formula is C9H9NO4S .Scientific Research Applications
Industrial Applications
2-[(2-Carboxyethyl)sulfanyl]nicotinic acid, a derivative of nicotinic acid, is significant in the context of industrial applications. Nicotinic acid itself is an essential nutrient used as an antipelagic agent, and its industrial production is crucial for various applications. However, the traditional production methods have environmental drawbacks, notably the emission of nitrous oxide, a potent greenhouse gas. Therefore, research has been focusing on more ecological methods to produce nicotinic acid and its derivatives from commercially available raw materials, such as 3-methylpyridine and 5-ethyl-2-methylpyridine. These methods are particularly relevant for green chemistry applications (Lisicki, Nowak, & Orlińska, 2022).
Biochemical Studies
In biochemical research, the transformation of nicotinic acid in plants, such as its conversion to nicotine in Nicotiana tabacum, is a subject of study. This research provides insights into the biochemical pathways and mechanisms by which plants synthesize complex organic molecules (Scott, 1967).
Receptor Mediation and Pharmacological Effects
Research has identified receptors such as PUMA-G and HM74 as mediators of nicotinic acid's effects, including its role in lipid regulation. Understanding these receptors is critical for developing new drugs for treating dyslipidemia (Tunaru et al., 2003).
Chemical Engineering and Separation Techniques
In the field of chemical engineering, studies on the separation and recovery of nicotinic acid using reactive extraction with organophosphorus solvating extractants have been conducted. These studies are significant for enhancing the efficiency of nicotinic acid recovery in industrial processes (Kumar, Wasewar, & Babu, 2008).
Molecular Identification of Receptors
Understanding the molecular identification of high and low affinity receptors for nicotinic acid is crucial for drug discovery. This research contributes to the development of treatments for dyslipidemia by exploring the receptors' role in lipid regulation (Wise et al., 2003).
Role in Medicinal Chemistry
Nicotinic acid and its derivatives are also studied in the context of medicinal chemistry for their potential applications in drug design and synthesis. For example, research on regioselective cross-coupling reactions of boronic acids with dihalo heterocycles can lead to the selective synthesis of substituted nicotinic acids, which have implications in drug development (Houpis et al., 2010).
Future Directions
Properties
IUPAC Name |
2-(2-carboxyethylsulfanyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c11-7(12)3-5-15-8-6(9(13)14)2-1-4-10-8/h1-2,4H,3,5H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECQKEAJAOJORW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377280 | |
Record name | 2-[(2-carboxyethyl)sulfanyl]nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286472-02-4 | |
Record name | 2-[(2-carboxyethyl)sulfanyl]nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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